molecular formula C18H20N2O5S2 B2638209 4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine CAS No. 919246-36-9

4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine

Cat. No. B2638209
CAS RN: 919246-36-9
M. Wt: 408.49
InChI Key: TWHZPKTXOPKMOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, morpholines can generally be synthesized from 1,2-amino alcohols and related compounds . The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

Scientific Research Applications

Antimicrobial and Modulating Activity

4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine, belonging to the class of sulfonamides, demonstrates significant antimicrobial and modulating activity. It has been studied for its effectiveness against various microorganisms like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi like Candida albicans. Its combination with antibiotics like amikacin showed a reduction in the minimum inhibitory concentration, indicating a potential for treating resistant strains of bacteria and fungi (Oliveira et al., 2015).

Synthesis and Anticancer Activity

The compound has been used in the synthesis of novel indole-based sulfonohydrazide derivatives containing morpholine heterocyclic ring, which were evaluated for their anticancer activity. Specifically, certain derivatives showed promising inhibition of breast cancer cell lines, indicating the potential of this compound derivatives as anticancer agents (Gaur et al., 2022).

Synthesis of Antibacterial Agents

This compound has been used in the synthesis of new antibacterial agents like 5-substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides. These synthesized compounds demonstrated moderate to good antibacterial activity against various bacterial strains, suggesting its utility in developing new therapeutic agents (ur-Rehman et al., 2015).

Exploration of Isosteric Replacement for Cytotoxicity

The compound has been explored for isosteric replacement in pharmacophores to enhance anti-cancer activity. Studies involved replacing the imidazolidinone moiety with pyrazole and pyrazolidinone, evaluating their cytotoxicity against human cancer cell lines. This research indicates the compound's potential in designing more potent anti-cancer agents (Subramanian et al., 2014).

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . This suggests that compounds like “4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine” could potentially be of interest in future research.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . This interaction could involve binding to the target receptor and inducing a conformational change, which could then trigger a cascade of biochemical reactions.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities is associated with specific biochemical pathways, suggesting that this compound could potentially affect a wide range of pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects depending on the specific targets and pathways it affects.

properties

IUPAC Name

4-[[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c21-26(22,19-10-12-25-13-11-19)17-6-7-18-15(14-17)8-9-20(18)27(23,24)16-4-2-1-3-5-16/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHZPKTXOPKMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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